molecular formula C18H27NO2 B5881620 N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide

N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5881620
M. Wt: 289.4 g/mol
InChI Key: ITRRFLBGMKYAAM-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is an organic compound with a molecular formula of C18H27NO2 It is characterized by the presence of a cyclooctyl group attached to an acetamide moiety, which is further substituted with a 2,3-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Intermediate: The reaction begins with the preparation of 2,3-dimethylphenol, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,3-dimethylphenoxyacetyl chloride.

    Cyclooctylamine Addition: The 2,3-dimethylphenoxyacetyl chloride is then reacted with cyclooctylamine in an organic solvent like dichloromethane, under controlled temperature conditions, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetamide moiety may play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-cyclooctyl-2-(2,5-dimethylphenoxy)acetamide
  • N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide
  • N-cyclooctyl-2-(2,6-dimethylphenoxy)acetamide

Comparison: N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

IUPAC Name

N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-14-9-8-12-17(15(14)2)21-13-18(20)19-16-10-6-4-3-5-7-11-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRRFLBGMKYAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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